N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
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Description
“N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(1H-1,2,4-triazol-5-ylthio)acetohydrazide” is a chemical compound that has been studied for its potential cytotoxic properties . It is part of a series of novel derivatives that were designed and synthesized in an effort to discover potential cytotoxic agents .
Synthesis Analysis
The compound was synthesized in various steps with acceptable reaction procedures and quantitative yields . The synthesis involved the formation of Schiff bases by the reaction between phenylhydrazine and substituted ketones .Molecular Structure Analysis
The molecular structure of the compound was characterized by 1H NMR, 13C NMR, IR, HRMS, and ESI–MS spectra . The linear formula of the compound is C21H16N6O .Scientific Research Applications
Vibrational Spectroscopic Investigations
N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(1H-1,2,4-triazol-5-ylthio)acetohydrazide has been the subject of vibrational spectroscopic investigations, with studies analyzing its FT-IR and FT-Raman spectra. These investigations reveal details about the molecule's electronic structure, optimized by DFT/B3LYP/6-311G++(d,p) method. This research is significant in understanding the molecular dynamics and local reactivity properties of this compound, as well as its potential applications in various industrial and biological contexts (Pillai et al., 2017).
Anticancer Activity
Studies have also focused on pyrazolo[1,2-b]phthalazinediones, chemically related to the compound , for their anticancer properties. These derivatives were synthesized using an eco-friendly, solvent-free method and evaluated for their antiproliferative efficacy on human hepatic cancer cell lines. This line of research emphasizes the potential pharmaceutical importance of such compounds (Rashdan et al., 2018).
Antimicrobial Evaluation
The antimicrobial properties of related pyrazole integrated 1,3,4-oxadiazoles have been explored. A series of such compounds demonstrated varying degrees of antimicrobial activity, with some showing potency against bacterial and fungal strains. This research provides insights into the potential of these compounds as novel antimicrobial agents (Ningaiah et al., 2014).
Synthesis and Molecular Docking
Further research has been conducted on the synthesis, molecular docking, and in vitro screening of novel derivatives, including triazolopyridine and pyridine–pyrazole hybrid derivatives. Molecular docking screenings towards GlcN-6-P synthase indicate moderate to good binding energies, suggesting potential applications in the development of new drugs with antimicrobial and antioxidant properties (Flefel et al., 2018).
Properties
IUPAC Name |
N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7OS/c28-18(13-29-20-21-14-23-25-20)24-22-11-16-12-27(17-9-5-2-6-10-17)26-19(16)15-7-3-1-4-8-15/h1-12,14H,13H2,(H,24,28)(H,21,23,25)/b22-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOGWJGQEITLGF-SSDVNMTOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)CSC3=NC=NN3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)CSC3=NC=NN3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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